(2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide is an organic compound that belongs to the class of enamides. This compound features a conjugated system with a chromone moiety and a substituted phenyl group, making it an interesting subject for various chemical and biological studies. The presence of the chromone structure suggests potential biological activity, as chromones are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzaldehyde and 6-amino-2H-chromen-2-one.
Condensation Reaction: The 4-methylbenzaldehyde undergoes a condensation reaction with 6-amino-2H-chromen-2-one in the presence of a base such as sodium hydroxide or potassium carbonate. This step forms the intermediate Schiff base.
Cyclization: The intermediate Schiff base is then subjected to cyclization under acidic conditions to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chromone moieties.
Reduction: Reduction reactions can target the double bond in the enamide structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Oxidation can lead to the formation of carboxylic acids or quinones.
Reduction: Reduction typically yields saturated amides.
Substitution: Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide is used as a building block for synthesizing more complex molecules. Its conjugated system makes it a useful intermediate in organic synthesis.
Biology
The compound’s chromone moiety suggests potential biological activity. Chromones are known for their anti-inflammatory, antioxidant, and antimicrobial properties. Research is ongoing to explore these activities in this compound.
Medicine
Potential medicinal applications include the development of anti-cancer, anti-inflammatory, and antimicrobial agents. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the synthesis of dyes, pigments, and other materials that require a stable conjugated system.
Mechanism of Action
The mechanism of action for (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The chromone moiety can inhibit enzymes involved in inflammation and oxidative stress, while the phenyl group can enhance binding affinity to specific receptors.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-chlorophenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide
- (2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide
Uniqueness
Compared to similar compounds, (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide has a unique combination of a methyl-substituted phenyl group and a chromone moiety. This combination can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-3-(4-methylphenyl)-N-(2-oxochromen-6-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-13-2-4-14(5-3-13)6-10-18(21)20-16-8-9-17-15(12-16)7-11-19(22)23-17/h2-12H,1H3,(H,20,21)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJOZSYVXPWJPA-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.